molecular formula C24H30N2O2 B5684549 8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5684549
M. Wt: 378.5 g/mol
InChI Key: JMIMANCYRLFMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a spirocyclic derivative of 2,8-diazaspiro[4.5]decan-3-one, which has been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one is not fully understood. However, it is believed that this compound inhibits acetylcholinesterase by binding to the enzyme's active site. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels in the brain.
Biochemical and Physiological Effects:
In addition to its inhibitory activity against acetylcholinesterase, 8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one has also been shown to exhibit antioxidant and anti-inflammatory activities. These activities suggest that this compound may have potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one in lab experiments is its inhibitory activity against acetylcholinesterase. This activity allows researchers to study the role of acetylcholine in various biological processes. However, one limitation of using this compound is its low yield and purity, which may make it difficult to obtain sufficient quantities for large-scale experiments.

Future Directions

There are several future directions for research on 8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one. One direction is to study its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its mechanism of action and its interactions with other enzymes and neurotransmitters. Additionally, future research could focus on improving the yield and purity of this compound to facilitate its use in large-scale experiments.

Synthesis Methods

The synthesis of 8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one involves the condensation of 3-phenylpropanal with 3-hydroxybenzylamine to form the corresponding imine. This imine is then reacted with 2,8-diazaspiro[4.5]decan-3-one in the presence of a Lewis acid catalyst to give the spirocyclic product. The yield of this reaction is around 50%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one has been studied for its potential applications in scientific research. This compound has been shown to exhibit inhibitory activity against acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity suggests that this compound may have potential applications in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.

properties

IUPAC Name

8-[(3-hydroxyphenyl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c27-22-10-4-8-21(16-22)18-25-14-11-24(12-15-25)17-23(28)26(19-24)13-5-9-20-6-2-1-3-7-20/h1-4,6-8,10,16,27H,5,9,11-15,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIMANCYRLFMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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